molecular formula C5H14ClNO2 B3013301 5-Aminooxypentan-2-ol;hydrochloride CAS No. 2411260-94-9

5-Aminooxypentan-2-ol;hydrochloride

Cat. No.: B3013301
CAS No.: 2411260-94-9
M. Wt: 155.62
InChI Key: NKSGWPURHBJQNF-UHFFFAOYSA-N
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Description

5-Aminooxypentan-2-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO2Cl. It is known for its potential therapeutic and industrial applications. This compound is often used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminooxypentan-2-ol;hydrochloride typically involves the reaction of 5-hydroxypentanal with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminooxypentan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5-Aminooxypentan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Aminooxypentan-2-ol;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by forming stable complexes with the active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminooxypentan-2-ol;hydrochloride is unique due to its specific aminooxy functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and specific chemical transformations .

Properties

IUPAC Name

5-aminooxypentan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-5(7)3-2-4-8-6;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRIXKDRUPBXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCON)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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